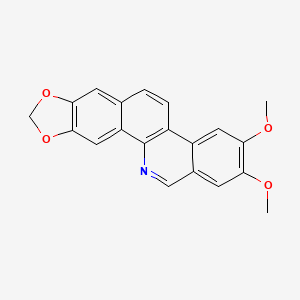
5-氯色胺
概述
描述
Synthesis Analysis
The synthesis of 5-Chlorotryptamine and related compounds involves complex chemical reactions, often starting from simpler tryptamine derivatives. For instance, the oxidation chemistry of 5-hydroxytryptamine (5-HT) provides insights into potential pathways for synthesizing chlorinated tryptamines. Through electrochemical oxidation, 5-HT can undergo reactions leading to various products, including 4-chloro-5-hydroxy-tryptamine, suggesting a method for the introduction of chlorine into the tryptamine structure (Wrona & Dryhurst, 1990).
Molecular Structure Analysis
The molecular structure of 5-Chlorotryptamine is characterized by the presence of a chlorine atom at the 5th position of the indole ring. This modification significantly influences the compound's electronic distribution and molecular geometry, affecting its interaction with biological targets. Studies on the vibrational spectrum of 5-hydroxytryptamine, a related compound, highlight the importance of conformational flexibility and electronic distribution in understanding the behavior of such molecules (Bayari, Saǧlam, & Ustundag, 2005).
科学研究应用
分析表征和研究化学品
5-氯色胺,作为色胺的衍生物,在分析化学和研究化学品领域得到了探索。Brandt等人(2017年)的一项研究考察了各种N,N-二烷基化色胺,包括5-氯色胺,对它们进行了分析表征。这项研究对临床和非临床应用都具有重要意义,为法医和公共卫生领域新出现的物质提供了宝贵的数据(Brandt et al., 2017)。
在天然产物和药物化学中的作用
Buchanan等人(2007年)在相思树中鉴定出一种新的氯色胺生物碱,包括5-氯色胺,强调了这类化合物在天然产物中的存在和重要性。这一发现扩展了我们对各种植物物种中色胺衍生物及其潜在药用性质的理解(Buchanan et al., 2007)。
安全和危害
未来方向
While specific future directions for 5-Chlorotryptamine are not mentioned in the available literature, there is an increasing interest in the neural effects of psychoactive drugs, particularly tryptamine psychedelics . This interest is driven by the proposal that they have potential therapeutic benefits, based on their molecular mimicry of serotonin . Therefore, it can be inferred that future research may focus on exploring the therapeutic potential of 5-Chlorotryptamine and other tryptamine derivatives.
作用机制
Target of Action
5-Chlorotryptamine, a derivative of tryptamine, primarily targets trace amine-associated receptors expressed in the mammalian brain . These receptors play a crucial role in regulating the activity of dopaminergic, serotonergic, and glutamatergic systems .
Mode of Action
5-Chlorotryptamine interacts with its targets by weakly activating the trace amine-associated receptor, TAAR1 . This interaction leads to changes in the activity of dopaminergic, serotonergic, and glutamatergic systems .
Biochemical Pathways
The biochemical pathways affected by 5-Chlorotryptamine are primarily those involving serotonin (5-HT). Tryptamine, from which 5-Chlorotryptamine is derived, has been shown to activate trace amine-associated receptors in the brain, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . In the human gut, symbiotic bacteria convert dietary tryptophan to tryptamine, which activates 5-HT4 receptors and regulates gastrointestinal motility .
Pharmacokinetics
5-Chloro-αMT is a low-clearance drug, with a half-life of approximately 20 hours in healthy volunteers and 30 hours in patients with heart failure . Most drug metabolism is achieved by glucuronidation .
Result of Action
The molecular and cellular effects of 5-Chlorotryptamine’s action are primarily related to its impact on the dopaminergic, serotonergic, and glutamatergic systems in the brain . By activating trace amine-associated receptors, it can regulate the activity of these systems, potentially influencing mood and behavior .
Action Environment
The action of 5-Chlorotryptamine can be influenced by various environmental factors. For instance, in the gut, the presence of symbiotic bacteria capable of converting dietary tryptophan to tryptamine can influence the compound’s action . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment.
属性
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQKQPVVCKOWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191073 | |
| Record name | 5-Chloro-1H-indole-3-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3764-94-1 | |
| Record name | 5-Chlorotryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3764-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1H-indole-3-ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003764941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-1H-indole-3-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1H-indole-3-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Chlorotryptamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V4S232P62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Chlorotryptamine interact with biological systems, and what are the downstream effects?
A: 5-Chlorotryptamine has been shown to interact with specific biological targets, leading to various downstream effects. For example, it acts as an antagonist of serotonin receptors, particularly in amphibian oocyte maturation. [] In this context, it can suppress or block progesterone-induced maturation by interfering with cytoskeletal rearrangements. [] Additionally, 5-Chlorotryptamine has demonstrated inhibitory effects on melittin, a peptide toxin found in bee venom. [] It interacts with the tryptophan residue (Trp19) of melittin, hindering the formation of the melittin tetramer, which is essential for its hemolytic activity. []
Q2: What is the structural characterization of 5-Chlorotryptamine?
A2: While the provided abstracts do not explicitly detail the spectroscopic data, 5-Chlorotryptamine is a derivative of tryptamine with a chlorine atom substituted at the 5th position of the indole ring. Its molecular formula is C10H11ClN2, and its molecular weight is 194.66 g/mol.
Q3: What is known about the structure-activity relationship (SAR) of 5-Chlorotryptamine and its derivatives?
A: Research suggests that the indole ring, amino group, and steric hindrance around the indole ring of 5-Chlorotryptamine are crucial for its inhibitory effect on melittin activity. [] Modifications to these structural features could potentially alter its potency and selectivity. Further research is necessary to fully elucidate the SAR and explore the impact of different substituents on its biological activity.
Q4: Are there any known applications of 5-Chlorotryptamine in the context of β-carboline derivatives?
A: While the provided research doesn't directly involve 5-Chlorotryptamine in β-carboline synthesis, it's worth noting that β-carbolines, particularly those with a 6-amino group, are a focus of medicinal chemistry research due to their diverse biological activities. [] Given its structural similarity, 5-Chlorotryptamine could potentially serve as an intermediate or building block for synthesizing novel β-carboline derivatives with potential therapeutic applications.
Q5: What are the known in vitro and in vivo efficacies of 5-Chlorotryptamine?
A: The provided research highlights the in vitro efficacy of 5-Chlorotryptamine in inhibiting melittin-induced hemolysis with an IC50 of approximately 13 μg/mL. [] This inhibition was confirmed through various techniques, including fluorescence quenching, circular dichroism measurements, and size-exclusion chromatography. [] Moreover, molecular dynamics simulations supported the experimental findings by demonstrating the interaction of 5-Chlorotryptamine with Trp19 of melittin and its impact on tetramer formation. [] Regarding its role as a serotonin antagonist, studies have demonstrated its ability to suppress or block progesterone-induced oocyte maturation in amphibian models (Bufo viridis and Xenopus laevis) in vitro. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[anilino(sulfanylidene)methyl]-5-bromo-2-furancarboxamide](/img/structure/B1214021.png)
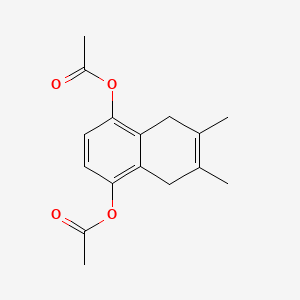
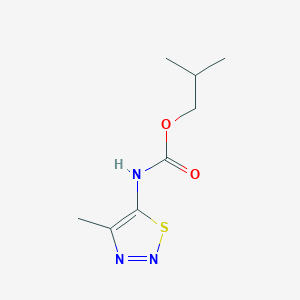
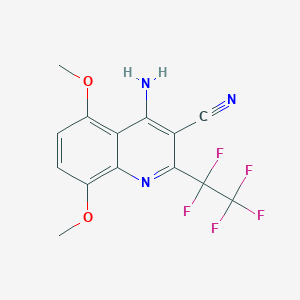

![4-tert-butyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1214029.png)
![N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-furancarboxamide](/img/structure/B1214030.png)
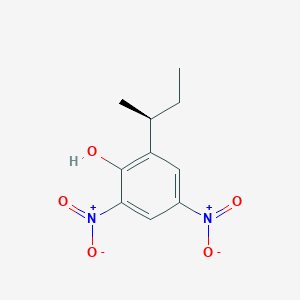
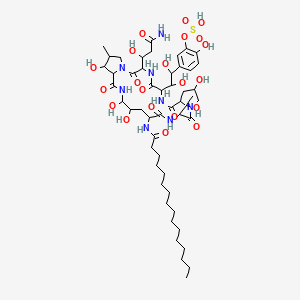
![[Hydroxy-[(2r)-2-hydroxy-3-octadecoxy-propoxy]phosphoryl]formic acid](/img/structure/B1214036.png)


